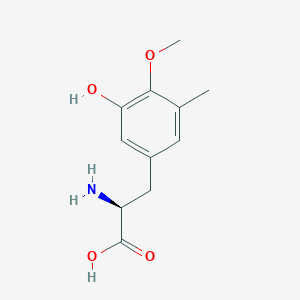

3-hydroxy-O,5-dimethyl-L-tyrosine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO4 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3-hydroxy-4-methoxy-5-methylphenyl)propanoic acid |

InChI |

InChI=1S/C11H15NO4/c1-6-3-7(4-8(12)11(14)15)5-9(13)10(6)16-2/h3,5,8,13H,4,12H2,1-2H3,(H,14,15)/t8-/m0/s1 |

InChI Key |

WCPBEUSWIVLNSK-QMMMGPOBSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1OC)O)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC1=CC(=CC(=C1OC)O)CC(C(=O)O)N |

Origin of Product |

United States |

Biosynthetic Elucidation and Enzymatic Mechanisms of 3 Hydroxy O,5 Dimethyl L Tyrosine

Precursor Identification and Metabolic Flux into 3-hydroxy-O,5-dimethyl-L-tyrosine

The biosynthesis of this compound commences with the common amino acid L-tyrosine. nih.govresearchgate.net Through a series of enzymatic modifications, the basic tyrosine scaffold is elaborated to create the substituted aromatic ring characteristic of this non-proteinogenic amino acid. Studies involving heterologous expression of gene clusters from saframycin-producing organisms have confirmed that L-tyrosine is the primary precursor. nih.govjmb.or.kr

Metabolic flux analysis, a technique used to quantify the rate of turnover of metabolites in a biological system, has been instrumental in understanding the flow of carbon from L-tyrosine into the saframycin biosynthetic pathway. mdpi.com While specific flux data for this compound is not extensively detailed in the available literature, the principles of metabolic flux analysis allow researchers to infer the efficiency of its production. By monitoring the consumption of L-tyrosine and the appearance of downstream products, the commitment of this primary metabolite to the pathway can be assessed.

Characterization of Key Enzymatic Transformations

The conversion of L-tyrosine to this compound is orchestrated by a dedicated set of enzymes encoded within the saframycin (sfm) biosynthetic gene cluster. nih.govjmb.or.kr These enzymes catalyze highly specific hydroxylation and methylation reactions.

Regioselective Hydroxylation Events (e.g., SfmD-like Heme Peroxidases)

A critical step in the biosynthesis is the hydroxylation of the aromatic ring. This reaction is catalyzed by SfmD, a novel heme peroxidase. nih.gov Unlike many tyrosine hydroxylases that are non-heme monooxygenases dependent on molecular oxygen, SfmD utilizes hydrogen peroxide as the oxidant to introduce a hydroxyl group. nih.govnih.gov

Initial hypotheses suggested SfmD was responsible for adding the 3-hydroxy group. nih.govjmb.or.kr However, detailed in vitro characterization revealed that the true substrate for SfmD is not L-tyrosine itself, but rather 3-methyl-L-tyrosine. nih.gov SfmD catalyzes the regioselective hydroxylation of 3-methyl-L-tyrosine to produce 3-hydroxy-5-methyl-L-tyrosine. nih.gov This discovery was crucial in correctly ordering the biosynthetic steps. SfmD exhibits a conserved HXXXC motif that is essential for heme binding. nih.gov

It is worth noting that while SfmD primarily uses H₂O₂, it can also function as an O₂-dependent monooxygenase in the presence of ascorbate, although with significantly lower catalytic efficiency. nih.gov

Stereospecific Methylation Reactions (e.g., SfmM2 Methyltransferases)

Two distinct methylation events are required to produce this compound. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. nih.govjmb.or.kruniprot.org

The first methylation is a C-methylation at the 3-position of L-tyrosine, converting it to 3-methyl-L-tyrosine. This reaction is catalyzed by the enzyme SfmM2. nih.govuniprot.org This step precedes the hydroxylation by SfmD.

Following the hydroxylation of 3-methyl-L-tyrosine to 3-hydroxy-5-methyl-L-tyrosine, a second methylation occurs. This O-methylation of the newly introduced hydroxyl group is catalyzed by another methyltransferase, SfmM3, to yield the final product, this compound. nih.govjmb.or.kr

Investigation of Cofactor Dependence and Reaction Kinetics

The enzymatic reactions in this pathway are dependent on specific cofactors. SfmD, as a heme peroxidase, requires heme as a prosthetic group for its catalytic activity. nih.govnih.gov The methylation reactions catalyzed by SfmM2 and SfmM3 are dependent on S-adenosyl-L-methionine (SAM) as the methyl group donor. uniprot.orgnih.gov

Kinetic studies have provided valuable insights into the efficiency of these enzymes. For SfmD, kinetic analysis revealed that it has a much higher affinity and catalytic efficiency for 3-methyl-L-tyrosine compared to L-tyrosine, confirming the former as its preferred substrate. nih.gov The Michaelis-Menten constant (Kₘ) and catalytic rate (kcat) are key parameters in these studies, defining the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and the turnover number of the enzyme, respectively. wikipedia.orgkhanacademy.orgyoutube.com

| Enzyme | Substrate | Kₘ (mM) | kcat (min⁻¹) | kcat/Kₘ (mM⁻¹min⁻¹) | Cofactor |

| SfmD | 3-Methyl-L-tyrosine | 1.8 ± 0.1 | 0.029 ± 0.001 | 0.016 ± 0.002 | Heme, H₂O₂ |

| SfmD | L-Tyrosine | - | - | - | Heme, H₂O₂ |

Table 1: Kinetic Parameters of SfmD. Data for L-tyrosine as a substrate is less defined, indicating it is a much poorer substrate compared to 3-methyl-L-tyrosine. nih.govnih.gov

Integration of this compound into Downstream Secondary Metabolite Pathways

Once synthesized, this compound serves as a crucial precursor for the assembly of more complex molecules.

Comparative Analysis of Biosynthetic Logic in Related L-Tyrosine Derivatives

The biosynthesis of specialized metabolites from L-tyrosine is a testament to nature's ability to generate structural diversity through variations on a common theme. While L-tyrosine itself is synthesized in plants and microorganisms from prephenate via the shikimate pathway, its subsequent modifications give rise to a vast array of compounds with significant biological activities. researchgate.netwikipedia.org The biosynthetic logic for these transformations, while diverse, often employs a conserved toolkit of enzymatic reactions, including hydroxylation, methylation, decarboxylation, and transamination, albeit in different sequences and combinations. An analysis of the pathway leading to this compound alongside other derivatives reveals both conserved principles and unique enzymatic strategies.

The formation of this compound is a key step in the biosynthesis of tetrahydroisoquinoline antibiotics like saframycins and safracins. researchgate.net Research on the producing organisms, Streptomyces lavendulae and Pseudomonas fluorescens, has shown that this non-proteinogenic amino acid is assembled from L-tyrosine through a series of specific enzymatic modifications. researchgate.net The pathway involves a distinct sequence of hydroxylation and methylation events. Studies have identified that the gene clusters sacD/sacF/sacG (in P. fluorescens) and sfmD/sfmM2/sfmM3 (in S. lavendulae) are sufficient for its creation. researchgate.net Specifically, the enzyme SfmD has been confirmed to catalyze the hydroxylation of the aromatic ring. researchgate.net This is followed by O-methylation, a reaction supported by the presence of O-methyltransferase homologs within the gene clusters. researchgate.net

This biosynthetic strategy can be contrasted with the pathways for other well-known L-tyrosine derivatives. For instance, the biosynthesis of L-DOPA, the precursor to catecholamine neurotransmitters, involves a single hydroxylation of L-tyrosine at the C-3 position. wikipedia.orgnih.gov This critical, rate-limiting step is catalyzed by tyrosine hydroxylase (EC 1.14.16.2), a tetrahydrobiopterin-dependent aromatic amino acid hydroxylase. wikipedia.orgnih.gov The subsequent conversion of L-DOPA to dopamine (B1211576) is achieved through decarboxylation by DOPA decarboxylase (EC 4.1.1.28). youtube.comyoutube.com

In plants, the biosynthetic pathways are similarly varied. L-tyrosine can be converted to p-coumaric acid by tyrosine ammonia (B1221849) lyase (TAL), channeling it into the phenylpropanoid pathway. wikipedia.org Alternatively, it serves as a precursor for metabolites like rosmarinic acid and various alkaloids. researchgate.netnih.gov The formation of these compounds often involves initial hydroxylation and decarboxylation steps, but the specific enzymes and the order of reactions differ, leading to distinct chemical scaffolds. nih.gov

The comparative logic highlights a modular approach in natural product biosynthesis. The pathway to this compound employs a hydroxylation followed by methylation on the tyrosine ring before its incorporation into a larger structure. In contrast, the catecholamine pathway prioritizes hydroxylation and subsequent decarboxylation of the amino acid backbone. nih.gov Plant pathways further diversify this logic, using L-tyrosine as a building block for complex phenylpropanoids and alkaloids through a different set of enzymatic transformations. nih.gov

The following table provides a comparative overview of the enzymatic logic for several L-tyrosine derivatives.

Table 1: Comparative Biosynthetic Logic of L-Tyrosine Derivatives

| Final Product | Intermediate(s) | Key Enzymatic Reaction(s) | Enzyme(s) / Gene Cluster(s) | Reference |

|---|---|---|---|---|

| This compound | L-Tyrosine | Aromatic Hydroxylation, O-Methylation, C-Methylation | SfmD (Hydroxylase), O-methyltransferases (e.g., from sfm/sac clusters) | researchgate.net |

| L-DOPA | L-Tyrosine | Aromatic Hydroxylation | Tyrosine Hydroxylase (TH) | wikipedia.orgnih.gov |

| Dopamine | L-DOPA | Decarboxylation | DOPA Decarboxylase (DDC) / Aromatic Amino Acid Decarboxylase (AADC) | youtube.comyoutube.com |

| Norepinephrine | Dopamine | Beta-Hydroxylation | Dopamine β-hydroxylase | nih.govyoutube.com |

| p-Coumaric Acid | L-Tyrosine | Ammonia Elimination | Tyrosine Ammonia Lyase (TAL) | wikipedia.org |

| Melanin | L-DOPA | Hydroxylation, Oxidation | Tyrosinase | wikipedia.orgyoutube.com |

Advanced Synthetic Strategies for 3 Hydroxy O,5 Dimethyl L Tyrosine and Analogues

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods offer powerful tools for the synthesis of L-tyrosine derivatives, often providing high selectivity and milder reaction conditions compared to traditional chemical methods. These strategies harness the catalytic power of enzymes to perform specific chemical transformations on the L-tyrosine scaffold.

Enzyme-Mediated Derivatization of L-Tyrosine Phenolic and Side Chains

The reactive phenolic hydroxyl group and the α-amino and α-carboxyl groups of L-tyrosine make it a prime candidate for enzyme-mediated derivatization. nih.govresearchgate.net Enzymes can be employed to introduce new functional groups with high regioselectivity, a task that can be challenging using conventional chemical methods.

One key enzymatic transformation is the hydroxylation of the aromatic ring. Tyrosinase, a copper-containing enzyme, catalyzes the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine). acs.org This enzymatic step can be the foundation for producing a variety of derivatives. For instance, a tandem enzymatic approach using tyrosinase for hydroxylation followed by catechol-O-methyltransferase (COMT) for alkylation allows for the regioselective derivatization of tyrosine residues. acs.org This strategy can be applied to peptides and proteins, demonstrating the versatility of enzyme-mediated modifications. acs.org

Enzymes are also utilized to modify the side chain of L-tyrosine. For example, L-amino acid deaminase can deaminate L-tyrosine to produce 4-hydroxyphenylpyruvic acid. nih.gov This intermediate can then be used in subsequent enzymatic or chemical steps to generate a range of valuable compounds. nih.gov

| Enzyme | Transformation | Product |

| Tyrosinase | Hydroxylation of L-tyrosine | L-DOPA |

| Catechol-O-methyltransferase (COMT) | Alkylation of L-DOPA | O-methylated L-DOPA derivatives |

| L-amino acid deaminase | Deamination of L-tyrosine | 4-hydroxyphenylpyruvic acid |

Cascade Biocatalysis for Asymmetric Synthesis

A notable example is the synthesis of L-tyrosine derivatives from simple monosubstituted benzenes, pyruvate, and ammonia (B1221849). acs.org This two-step cascade utilizes a monooxygenase (P450 BM3) to regioselectively hydroxylate the benzene (B151609) ring, followed by a tyrosine phenol (B47542) lyase-catalyzed C-C bond formation and asymmetric amination to yield the desired L-tyrosine derivative with high enantiomeric excess. acs.org

Another powerful cascade involves the use of an L-lactate oxidase and a tyrosine phenol-lyase. researchgate.net In this system, L-lactate is oxidized to pyruvate, which then serves as a substrate for the tyrosine phenol-lyase to produce L-tyrosine derivatives. researchgate.net Multi-enzyme cascades have also been developed for the production of D-p-hydroxyphenylglycine from L-tyrosine, demonstrating the potential to synthesize amino acids with different stereochemistry and side-chain structures. nih.gov These complex transformations often involve a series of enzymes, including L-amino acid deaminases, oxidases, and dehydrogenases, working in concert to achieve the desired molecular architecture. nih.gov

Stereocontrolled Chemical Synthesis from L-Tyrosine Precursors

The use of L-tyrosine as a chiral precursor is a cornerstone of stereocontrolled chemical synthesis for its derivatives. researchgate.net This approach leverages the pre-existing stereocenter of L-tyrosine to build more complex molecules while maintaining chiral integrity.

Regioselective Functionalization of the Aromatic Ring

Controlling the position of new substituents on the aromatic ring of L-tyrosine is a critical challenge in the synthesis of its derivatives. Various strategies have been developed to achieve regioselective functionalization.

One common approach involves the use of directing groups. For instance, a picolinamide (B142947) group can be used to direct palladium-catalyzed C-H activation and methylation to the ortho position of the phenolic hydroxyl group. nih.gov This method has been successfully employed in the synthesis of (L)-2-methyl tyrosine (Mmt). nih.gov Another strategy utilizes a silanol (B1196071) group as both a protecting group for the hydroxyl function and a directing group for ortho-olefination. nih.gov

The synthesis of L-3-hydroxy-4-methoxy-5-methylphenylalanol from L-tyrosine demonstrates a multi-step approach to achieve specific substitution patterns. researchgate.net This synthesis involves a sequence of reactions including Friedel-Crafts acylation, iodination, methylation, Baeyer-Villiger oxidation, and Suzuki-Miyaura reaction to introduce the desired functional groups at specific positions on the aromatic ring. researchgate.net

| Reaction | Reagents | Purpose |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | Introduction of an acetyl group |

| Iodination | Iodine, Silver sulfate | Introduction of an iodine atom |

| Methylation | Methyl iodide, Potassium carbonate | Methylation of the phenolic hydroxyl group |

| Baeyer-Villiger Oxidation | m-CPBA | Conversion of a ketone to an ester |

| Suzuki-Miyaura Reaction | Boronic acid derivative, Palladium catalyst | Carbon-carbon bond formation |

Methodologies for Chiral Center Retention and Induction

Maintaining the stereochemical integrity of the α-carbon throughout a synthetic sequence is paramount. The inherent chirality of L-tyrosine is a valuable asset that chemists strive to preserve. researchgate.net

Many synthetic transformations on L-tyrosine derivatives are designed to proceed without affecting the chiral center. For example, in the synthesis of (S)-N-Boc-2,6-dimethyltyrosine, palladium-catalyzed C-H functionalization for ortho-dimethylation occurs without racemization at the susceptible α-chiral center. researchgate.net

In cases where the chiral center is temporarily modified, methods for its re-establishment with high stereocontrol are employed. Asymmetric hydrogenation of dehydroamino acid precursors is a powerful technique for introducing chirality. researchgate.net Furthermore, enzymatic kinetic resolution of racemic N-acyl tyrosine esters can be used to isolate the desired L-enantiomer in high purity. researchgate.net

Total Synthesis Strategies for Complex Derivatives

The total synthesis of complex natural products and their analogues often relies on L-tyrosine as a versatile chiral building block. researchgate.net These multi-step syntheses showcase the integration of various synthetic methodologies to construct intricate molecular architectures.

The synthesis of a conformationally-constrained L-tyrosine analogue, designed as a potential scaffold for SH2 domain ligands, highlights a sophisticated synthetic route. nih.gov Key steps in this synthesis include an asymmetric tandem Michael addition, an intramolecular Friedel-Crafts reaction, and an intramolecular Mannich reaction. nih.gov

The synthesis of L-3-hydroxy-4-methoxy-5-methylphenylalanol, a common subunit of the ecteinascidin and safracin families of alkaloids, further illustrates the utility of L-tyrosine in total synthesis. researchgate.net This synthesis demonstrates a concise and efficient pathway from a readily available starting material to a complex, orthogonally protected intermediate that can be used in the synthesis of various alkaloids. researchgate.net

Development of Research Probes and Structural Analogs

The generation of research probes and structural analogs of complex biomolecules like 3-hydroxy-O,5-dimethyl-L-tyrosine is fundamental for elucidating their biological roles, mechanisms of action, and potential as therapeutic leads. These synthetic endeavors often focus on the strategic modification of the molecule's key functional groups—the phenolic hydroxyl, the α-amino group, and the carboxylic acid—or on the introduction of isotopic labels. Such modifications allow for the systematic exploration of structure-activity relationships (SAR) and provide essential tools for detailed mechanistic investigations. While direct synthetic literature for this compound is sparse, established strategies for analogous L-tyrosine derivatives provide a clear roadmap for creating these critical research tools. researchgate.netnih.govnih.gov

The three primary functional groups of this compound offer distinct handles for chemical modification. Protecting these groups is often a prerequisite for subsequent synthetic steps, while their derivatization can yield probes with altered biological or physicochemical properties. researchgate.netresearchgate.netresearchgate.net

Phenolic Group Modification: The reactivity of the phenolic hydroxyl group is a central consideration in synthetic design. In many syntheses of tyrosine analogs, this group requires protection to prevent unwanted side reactions. peptide.com For instance, the synthesis of L-tyrosine derivatives often involves protection of the hydroxyl group as a silyl (B83357) ether, such as with tert-butyldimethylsilyl (TBDMS) chloride, or as a benzyl (B1604629) ether. peptide.comnih.gov Beyond protection, the phenolic group can be a target for creating analogs. For example, in the synthesis of 3,5-dinitro-o-tyrosine analogs, the phenolic group was designed as a bioisostere for the γ-carboxyl group of glutamate, and its presence was found to be crucial for binding affinity at AMPA receptors compared to its methoxy-substituted counterpart. acs.org This highlights how modifications at this position can profoundly impact biological activity.

Amino Group Modification: The α-amino group is critical for the peptide backbone structure and often for biological recognition. Its nucleophilicity necessitates protection during many synthetic transformations. Common protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), which are staples in solid-phase peptide synthesis. peptide.comnih.gov The synthesis of L-monomethyl tyrosine (Mmt) has been achieved with the amino acid prepared as both N-Boc and N-Fmoc derivatives, ready for direct incorporation into peptide chains. nih.gov

Beyond protection, direct modification of the amino group can create valuable probes. Studies on dinitro-o-tyrosine analogs demonstrated that a free amino group was important for receptor binding, as N-acetyl and N-t-BOC derivatives exhibited significantly lower affinity. acs.org Reductive alkylation and reactions with activated esters (e.g., succinimidyl esters) are common methods for attaching various moieties, such as fluorescent dyes or affinity tags, to the amino group. nih.gov Enzymatic methods, such as deamination using L-amino acid deaminases or elimination via tyrosine ammonia lyase (TAL), offer pathways to produce derivatives like 4-hydroxyphenylpyruvic acid or p-coumaric acid, respectively, from L-tyrosine. researchgate.net

Carboxylic Acid Modification: The carboxylic acid group is typically protected as an ester, most commonly a methyl or ethyl ester, to prevent its interference in reactions targeting other parts of the molecule. nih.gov This is a routine first step in many multi-step syntheses of tyrosine derivatives. nih.gov For example, the synthesis of L-tyrosine thiol carboxylic acid analogs begins with Boc-protected L-tyrosine methyl ester to streamline the synthetic route. The final step involves the hydrolysis of the ester to regenerate the free carboxylic acid.

Table 1: Strategies for Functional Group Modification in L-Tyrosine Analogs

| Functional Group | Modification Type | Reagents and Conditions | Purpose / Outcome |

| Phenolic Hydroxyl | Protection (Silyl Ether) | TBDMS-Cl, Imidazole, DCM | Prevents unwanted side reactions during synthesis. |

| Protection (Benzyl Ether) | Benzyl bromide, Base | Orthogonal protection in peptide synthesis. peptide.com | |

| Bioisosteric Replacement | Nitration followed by other modifications | Modulates receptor binding affinity. acs.org | |

| α-Amino Group | Protection (Boc) | Boc-Anhydride, Base | Standard protection for peptide synthesis. peptide.comnih.gov |

| Protection (Fmoc) | Fmoc-OSu, Base | Standard protection for peptide synthesis. peptide.comnih.gov | |

| Acetylation (N-acetylation) | Acetic anhydride | Creates analogs to probe the importance of the free amine. acs.org | |

| Amide Coupling | Picolinic acid, HATU, DIPEA | Directing group for subsequent C-H activation. nih.gov | |

| Carboxylic Acid | Protection (Methyl Ester) | Methanol (B129727), SOCl₂ or HCl (gas) | Prevents reactivity during intermediate steps. nih.gov |

| Hydrolysis | NaOH or LiOH, H₂O/Solvent | Deprotection to yield the final amino acid product. |

Isotopically labeled analogs are indispensable for studying reaction mechanisms, metabolic pathways, and the dynamics of proteins by techniques like NMR spectroscopy and mass spectrometry. nih.gov The synthesis of labeled this compound can be approached by adapting established methods for other amino acids. nih.govresearchgate.net

A primary strategy involves the use of isotopically enriched starting materials. For instance, the synthesis of [1'-¹⁴C]-L-tyrosine was achieved through a multi-step chemical synthesis to produce [4'-¹⁴C]-phenol, which was then enzymatically condensed with S-methyl-L-cysteine using tyrosine phenol-lyase. researchgate.net This chemoenzymatic approach demonstrates the power of combining chemical synthesis for label introduction with the high selectivity of enzymes for the final assembly. researchgate.netamanote.com

Modern synthetic methods offer precise control over the placement of isotopes. A facile, gram-scale synthesis of spin-isolated L-tyrosine labeled with deuterium (B1214612) (²H) and ¹³C has been developed for protein NMR applications. nih.gov This route starts from a common intermediate and uses a key reductive deoxygenation/deuteration sequence. nih.gov Specifically, a triflate derivative of a protected tyrosine is subjected to reduction with a palladium catalyst in the presence of a deuterium source, allowing for the specific introduction of deuterium onto the aromatic ring. nih.gov Such methods could be readily adapted to introduce deuterium or other labels into the aromatic ring or side chain of this compound, providing powerful probes for mechanistic studies of its biological targets. nih.govresearchgate.net

Another advanced technique is photoredox catalysis, which allows for late-stage functionalization under mild conditions. This has been used for the selective introduction of functional groups at the benzylic position of tyrosine within complex peptides, a strategy that could be employed to install labeled alkyl groups. researchgate.net

Table 2: Synthetic Approaches for Labeled L-Tyrosine Analogs

| Isotope | Label Position | Synthetic Method | Application |

| ¹⁴C | Aromatic Ring (C-1') | Multi-step chemical synthesis of labeled phenol followed by enzymatic condensation with tyrosine phenol-lyase. researchgate.net | Metabolic tracing, reaction mechanism studies. |

| ²H (Deuterium) | Aromatic Ring | Reductive deoxygenation/deuteration of a triflate precursor using a Pd catalyst and a deuterium source. nih.gov | Protein NMR studies, mechanistic analysis of enzymatic reactions. nih.gov |

| ¹³C | Various | Use of ¹³C-labeled precursors (e.g., pyruvates) in chemoenzymatic or biosynthetic pathways. nih.gov | Protein structure and dynamics by NMR, metabolic flux analysis. nih.gov |

| ¹⁵N | Amino Group | Use of ¹⁵N-labeled ammonia in enzymatic synthesis (e.g., with tyrosine phenol-lyase). nih.gov | Elucidating enzyme kinetics and binding interactions. nih.gov |

Biochemical and Molecular Interactions of 3 Hydroxy O,5 Dimethyl L Tyrosine

Elucidation of Enzyme Substrate Recognition and Catalytic Mechanisms

The formation of 3-hydroxy-O,5-dimethyl-L-tyrosine is a multi-step enzymatic process originating from the common amino acid L-tyrosine. In the biosynthetic pathway of saframycin A, a specific gene cluster containing the genes sfmD, sfmM2, and sfmM3 is responsible for its synthesis. nih.gov These genes encode a series of enzymes that sequentially modify the L-tyrosine molecule to produce the final, decorated amino acid precursor required for the assembly of the saframycin core structure. nih.govnih.gov

The established biosynthetic route proceeds as follows:

C-methylation: The enzyme SfmM2, a methyltransferase, first catalyzes the methylation of L-tyrosine at the C-3 position of the aromatic ring to produce 3-methyl-L-tyrosine. nih.gov

Hydroxylation: Subsequently, the enzyme SfmD facilitates the regioselective hydroxylation of 3-methyl-L-tyrosine at the C-5 position, yielding 3-hydroxy-5-methyl-L-tyrosine. nih.gov

O-methylation: The final step involves the O-methylation of the hydroxyl group at the C-4 position, a reaction attributed to the enzyme SfmM3, another methyltransferase, to form this compound. researchgate.netnih.gov

Table 1: Enzymes in the Biosynthesis of this compound

| Enzyme | Gene | Function | Substrate | Product |

|---|---|---|---|---|

| SfmM2 | sfmM2 | C-Methyltransferase | L-tyrosine | 3-methyl-L-tyrosine |

| SfmD | sfmD | Heme Peroxidase (Hydroxylase) | 3-methyl-L-tyrosine | 3-hydroxy-5-methyl-L-tyrosine |

The primary protein target associated with this compound is the enzyme responsible for a key step in its own biosynthesis, SfmD. Detailed characterization has identified SfmD as a novel heme-containing peroxidase. nih.gov Unlike more common hydroxylases such as pteridine-dependent or copper-dependent enzymes, SfmD utilizes hydrogen peroxide (H₂O₂) as the oxidant to catalyze the hydroxylation of its substrate, 3-methyl-L-tyrosine. nih.gov

In the context of the saframycin biosynthetic pathway, this compound is an intermediate product of a series of enzymatic reactions. researchgate.netnih.gov Based on a review of the available scientific literature, no studies have been published that describe this compound acting as an inhibitor or an activator of SfmD, its associated biosynthetic enzymes, or any other enzyme systems. Its known biological role is that of a molecular precursor.

Computational Approaches to Structure-Activity Relationship (SAR)

A search of public scientific databases reveals a lack of specific research employing molecular docking and dynamics simulations to investigate the ligand-target interactions of this compound with protein targets.

There are no available QM/MM (Quantum Mechanical/Molecular Mechanical) investigation studies in the scientific literature that focus specifically on the reaction pathways involving this compound.

No predictive modeling studies concerning the biochemical efficacy of this compound based on its structural modularity have been found in the reviewed scientific literature. While structure-activity relationships have been investigated for the final saframycin antibiotic products, similar computational analyses for this specific precursor are not publicly available. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr) |

| L-tyrosine |

| Saframycin A |

| Safracin B |

| 3-methyl-L-tyrosine |

| 3-hydroxy-5-methyl-L-tyrosine |

Modulation of Cellular Biochemical Processes (excluding physiological effects)

The introduction of modified amino acids, such as this compound, into the cellular environment of an organism can lead to significant alterations in its biochemical landscape. In the case of Streptomyces lavendulae, this non-proteinogenic amino acid serves as a crucial building block for the synthesis of the complex antibiotic saframycin A. While its primary known role is as a precursor, its presence can theoretically influence other metabolic pathways and processes.

Investigation of Pathways Affected by Modified Tyrosine Presence

The presence of this compound is intrinsically linked to the secondary metabolism of Streptomyces lavendulae, specifically the biosynthetic pathway of saframycin A. The synthesis of this modified tyrosine necessitates the diversion of the primary metabolite L-tyrosine from its usual metabolic fate. This redirection implies a direct influence on the L-tyrosine pool and potentially on pathways that also utilize L-tyrosine as a substrate.

In Streptomyces, the regulation of amino acid metabolism and transport is a complex process, often linked to the physiological state of the cell, such as the growth phase. nih.gov The intracellular concentration of amino acids can exert feedback control on their own transport systems. nih.gov While no direct studies have been conducted on the specific modulatory effects of this compound, it is plausible that its accumulation could influence the transport and metabolism of other aromatic amino acids due to structural similarities.

Furthermore, the biosynthesis of secondary metabolites in Streptomyces is tightly regulated and often triggered by nutritional cues or limitations. rsc.org The commitment of cellular resources, including energy and precursor molecules like L-tyrosine, to the production of this compound underscores its importance to the organism's secondary metabolism. However, detailed studies on how the presence of this specific modified amino acid might signal changes in other metabolic pathways, such as primary metabolic fluxes or the expression of other secondary metabolite gene clusters, are not yet available.

Mechanistic Studies of Downstream Biochemical Product Formation

The formation of downstream biochemical products from this compound is exemplified by its incorporation into the antibiotic saframycin A. This process is orchestrated by a multi-modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS). nih.gov The biosynthetic gene cluster for saframycin A in Streptomyces lavendulae contains the genes sfmA, sfmB, and sfmC, which encode the core NRPS machinery. nih.gov

The general mechanism of NRPSs involves a series of domains that work in an assembly-line fashion. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid. The key domains involved are:

Adenylation (A) domain: This domain selects the specific amino acid substrate, in this case, this compound, and activates it by converting it to an aminoacyl-adenylate at the expense of ATP.

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then covalently tethered to the T domain via a phosphopantetheinyl arm.

Condensation (C) domain: This domain catalyzes the formation of a peptide bond between the aminoacyl group on the T domain of the same module and the growing peptide chain attached to the T domain of the preceding module.

In the biosynthesis of saframycin A, two molecules of this compound, along with L-alanine and glycine, are assembled into a tetrapeptidyl intermediate by the SfmA, SfmB, and SfmC NRPS enzymes. nih.govnih.gov Isotope labeling studies have confirmed that the quinone skeleton of saframycin A is derived from two tyrosine molecules. nih.gov

Table 1: Genes and Enzymes in the Biosynthesis of this compound

| Gene | Enzyme | Proposed Function in the Biosynthesis of this compound |

| sfmD | SfmD | Catalyzes the hydroxylation of the aromatic ring of a tyrosine precursor. rsc.org |

| sfmM2 | SfmM2 | A methyltransferase responsible for C-methylation. rsc.org |

| sfmM3 | SfmM3 | A methyltransferase responsible for O-methylation. rsc.org |

Advanced Analytical Methodologies for 3 Hydroxy O,5 Dimethyl L Tyrosine Research

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are indispensable for the separation and purification of "3-hydroxy-O,5-dimethyl-L-tyrosine" from complex mixtures and for the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of "this compound." The development of a robust HPLC method is crucial for quality control and for monitoring its presence in various samples. A common approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

In a metabolomics study that identified "this compound," a reversed-phase liquid chromatography method was employed. metabolomexchange.org The separation was achieved using a gradient elution with a C18 column. The mobile phase typically consists of an aqueous component (often with a small amount of acid like formic acid to improve peak shape) and an organic modifier, such as methanol (B129727) or acetonitrile. The gradient starts with a high concentration of the aqueous phase, which is gradually decreased as the concentration of the organic phase increases. This allows for the elution of compounds with a wide range of polarities.

A representative HPLC gradient for the analysis of polar metabolites, including amino acid derivatives, is detailed in the table below.

| Time (minutes) | % Methanol | Flow Rate (mL/min) |

| 0 | 1 | 0.350 |

| 2 | 1 | 0.350 |

| 5 | 50 | 0.350 |

| 14 | 98 | 0.350 |

| 17 | 98 | 0.350 |

| 17.2 | 1 | 0.350 |

| 20 | 1 | 0.350 |

This table illustrates a typical gradient elution profile used in the separation of metabolites, including "this compound".

Detection is commonly performed using a Diode Array Detector (DAD) for UV absorbance or a mass spectrometer for more sensitive and specific detection. A patent related to safracin biosynthesis, which involves a tyrosine derivative, also mentions the use of HPLC for the analysis of culture supernatants. google.com

Chiral Stationary Phases (CSPs) are the most common tools for the HPLC separation of enantiomers. For underivatized amino acids like tyrosine derivatives, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective. sigmaaldrich.com These CSPs can separate enantiomers of polar and ionic compounds in both organic and aqueous mobile phases. sigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different retention times.

Another approach involves the derivatization of the amino acid with a chiral derivatizing agent, such as Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, FDAA), to form diastereomers that can then be separated on a standard reversed-phase column. nih.gov This method has been successfully applied to various unusual amino acids, including β-methoxytyrosine isomers. nih.gov

| Chiral Stationary Phase Type | Principle | Applicability to Tyrosine Derivatives |

| Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Enantioselective interactions (hydrogen bonding, ionic interactions, steric hindrance) with the stationary phase. | Direct separation of underivatized amino acid enantiomers. sigmaaldrich.com |

| Derivatized Cyclodextrins | Inclusion complexation and interactions with derivatized cyclodextrin (B1172386) cavities. | Separation of various chiral compounds, including aromatic amino acid derivatives. researchgate.net |

| P-CAP | Polymer-based chiral stationary phase. | Broad applicability for amino acid derivatives. sigmaaldrich.com |

This table summarizes common chiral stationary phases that could be employed for the stereoisomer resolution of "this compound".

Spectroscopic Characterization for Structural Confirmation and Interaction Analysis

Spectroscopic techniques are vital for the unambiguous structural elucidation of "this compound" and for studying its conformational dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical structure and stereochemistry of organic molecules. Both ¹H and ¹³C NMR are used to provide a complete picture of the molecular framework.

While a specific NMR spectrum for "this compound" is not publicly available, data from structurally similar compounds can be used for comparative analysis. For instance, the ¹H NMR spectrum of Boc-L-tyrosine methyl ester shows characteristic signals for the aromatic protons, the α-proton, and the β-protons of the tyrosine backbone. chemicalbook.com Similarly, the Human Metabolome Database (HMDB) provides reference spectra for L-tyrosine which can serve as a foundational reference. hmdb.cahmdb.ca

The expected ¹H NMR spectrum of "this compound" would show distinct signals for the two methyl groups (one on the aromatic ring and one on the hydroxyl group), the remaining aromatic protons, and the protons of the L-tyrosine backbone. The coupling constants between the α- and β-protons can provide information about the conformation of the side chain. Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish through-space proximities between protons, further confirming the stereochemistry and conformational preferences. The use of highly sensitive NMR experiments, such as those enhanced by cross-correlated relaxation, can be applied to study methyl groups in complex systems. acs.org

| Nucleus | Expected Chemical Shift Range (ppm) for L-Tyrosine (in D₂O) | Expected Features for this compound |

| ¹H (Aromatic) | 6.8 - 7.2 | Signals will be shifted and split according to the substitution pattern on the aromatic ring. |

| ¹H (α-CH) | ~3.9 | Doublet of doublets, coupling to β-protons. |

| ¹H (β-CH₂) | ~3.0 - 3.2 | Two distinct signals, each a doublet of doublets, due to diastereotopicity. |

| ¹³C (Aromatic) | 116 - 156 | Signals will be shifted due to the hydroxyl and dimethyl substitutions. |

| ¹³C (C=O) | ~174 | Carboxyl carbon signal. |

| ¹³C (α-C) | ~56 | Alpha-carbon signal. |

| ¹³C (β-C) | ~37 | Beta-carbon signal. |

This table provides a comparison of expected NMR chemical shifts for L-tyrosine and the anticipated features for "this compound", based on data from the Human Metabolome Database for L-tyrosine. hmdb.cahmdb.ca

Mass spectrometry (MS) is essential for determining the molecular weight of "this compound" and for obtaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amino acids, which typically produces a protonated molecule [M+H]⁺.

In a metabolomics study, "this compound" was detected using a high-resolution mass spectrometer (Thermo Scientific Q Exactive) in positive ESI mode. metabolomexchange.org High-resolution mass spectrometry provides a highly accurate mass measurement, which aids in confirming the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, and the resulting fragment ions provide valuable structural information. The fragmentation of tyrosine and its derivatives typically involves losses of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO) from the amino acid backbone, as well as characteristic cleavages of the side chain. The fragmentation of tyrosine itself under low-energy electron impact has been studied, revealing complex dissociation pathways. vu.lt The fragmentation of peptides containing modified tyrosine residues also provides insights into how substitutions on the aromatic ring can influence fragmentation pathways. nih.govnih.govresearchgate.net

| Ion | Description | Expected m/z for this compound |

| [M+H]⁺ | Protonated molecule | 226.1079 |

| [M+H-H₂O]⁺ | Loss of water | 208.1 |

| [M+H-HCOOH]⁺ | Loss of formic acid (from carboxyl group) | 180.1 |

| Immonium ion | Characteristic fragment from the amino acid backbone | 180.1 (after loss of HCOOH) |

This table presents the expected major ions in the positive-ion ESI-MS spectrum of "this compound" and their theoretical m/z values.

UV-Vis spectroscopy and Circular Dichroism (CD) are valuable techniques for studying the electronic structure and conformation of chiral molecules like "this compound".

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring of tyrosine acts as a chromophore, typically exhibiting absorption maxima around 275 nm. nih.gov The substitution on the aromatic ring in "this compound" is expected to cause a shift in the absorption wavelength (a bathochromic or hypsochromic shift) and a change in the molar absorptivity. The UV spectrum of p-cresol, a model for the tyrosine chromophore, has been studied in detail to understand the influence of the solvent environment on the electronic transitions. chalmers.se

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The near-UV CD spectrum of tyrosine derivatives is sensitive to the local environment and conformation of the aromatic side chain. nih.govnih.gov Therefore, CD can be used to study how factors like pH, solvent polarity, and binding to other molecules affect the conformation of "this compound". While the CD spectra of proteins are complex due to contributions from multiple amino acids, studies on isolated tyrosine derivatives and peptides provide a basis for interpreting the CD spectrum of the target compound. nih.govresearchgate.netscite.ai

| Spectroscopic Technique | Information Gained | Expected Wavelength Range (nm) |

| UV-Vis Spectroscopy | Electronic transitions of the aromatic chromophore. | ~250-300 |

| Circular Dichroism (CD) | Conformational information of the chiral centers and the overall molecular shape. | ~250-300 (Near-UV) |

This table outlines the application of UV-Vis and CD spectroscopy for the analysis of "this compound".

Quantitative Biochemical Assays for Functional Assessment

Quantitative biochemical assays are crucial for determining the biological function of a compound. These methods allow researchers to measure its effects on specific biological targets, providing data on its potency and mechanism of action. For a compound like this compound, such assays would be essential to move beyond simple identification towards understanding its physiological or pharmacological role.

Enzyme Activity Assays for Mechanistic Investigations

Enzyme activity assays are fundamental tools for investigating how a compound might interfere with or enhance the function of a specific enzyme. These assays typically measure the rate of substrate conversion to product in the presence of varying concentrations of the test compound. This can reveal whether the compound acts as an inhibitor or an activator and can provide quantitative measures of its potency, such as the half-maximal inhibitory concentration (IC₅₀).

Currently, there is no available research data from enzyme activity assays performed specifically with this compound. Consequently, no data tables detailing its inhibitory or activatory effects on any enzyme can be presented.

Reporter Gene Assays for Pathway Activation Studies

Reporter gene assays are widely used to study how a compound affects gene expression and cellular signaling pathways. In these assays, the regulatory sequence of a gene of interest is linked to a gene that produces a measurable signal (the "reporter"), such as luciferase or green fluorescent protein. An increase or decrease in the reporter signal after treatment with a compound indicates that it modulates the specific pathway.

As with enzyme assays, the scientific literature lacks any studies that have employed reporter gene assays to evaluate the activity of this compound. Therefore, it is not possible to present findings or data tables on its effects on any cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and purifying 3-hydroxy-O,5-dimethyl-L-tyrosine derivatives?

- Methodological Answer : Synthesis should prioritize regioselective methylation and hydroxylation. For purification, reversed-phase HPLC with a C18 column (using a gradient of 0.1% TFA in water/acetonitrile) is recommended. Monitor reaction intermediates via TLC (silica gel 60 F254) and confirm final product purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Stability during synthesis requires inert atmospheres (N₂/Ar) to prevent oxidation of phenolic groups .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group positions on the aromatic ring). Infrared (IR) spectroscopy can identify hydroxyl (-OH) and carboxyl (-COOH) functional groups. For ambiguous results, cross-validate with X-ray crystallography (if crystalline) or compare spectral data to NIST Chemistry WebBook entries for analogous tyrosine derivatives .

Q. What are the optimal storage conditions for methylated tyrosine analogs to prevent degradation?

- Methodological Answer : Store lyophilized compounds at -20°C in amber vials under nitrogen to minimize photodegradation and oxidation. For aqueous solutions, use pH 7.4 buffers (e.g., PBS) and avoid prolonged storage (>24 hours) due to potential hydrolysis. Add antioxidants (e.g., 0.1% ascorbic acid) for short-term stability .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound in enzyme inhibition assays be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength). Standardize assays using radiometric methods (e.g., ¹⁴C-labeled substrates as in ) to quantify enzyme kinetics accurately. Perform dose-response curves (IC₅₀) in triplicate and validate with orthogonal assays (e.g., fluorescence polarization) .

Q. What strategies mitigate interference from residual solvents or byproducts in cellular uptake studies?

- Methodological Answer : Use solid-phase extraction (SPE) or dialysis (MWCO 1 kDa) to remove low-molecular-weight impurities. Quantify cellular uptake via LC-MS/MS with deuterated internal standards. Confirm biocompatibility by testing solvent residues (e.g., DMSO) at <0.1% in control experiments .

Q. How can computational modeling predict the binding affinity of this compound to target proteins?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., tyrosine hydroxylase). Validate predictions with molecular dynamics simulations (GROMACS) to assess stability of ligand-protein interactions. Cross-reference with experimental SPR (surface plasmon resonance) data for KD values .

Safety and Handling

Q. What safety precautions are critical when handling halogenated or methylated tyrosine derivatives?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation of fine powders; employ HEPA filters for containment. For spills, neutralize with 10% sodium bicarbonate and adsorb with inert materials (e.g., vermiculite). Toxicity data may be limited, so treat all derivatives as hazardous (LD₅₀ unknown) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for methylated tyrosine analogs?

- Methodological Answer : Solubility varies with pH and counterions. For example, notes DL-tyrosine’s poor aqueous solubility, which improves with sodium bicarbonate (pH 8.5). Use dynamic light scattering (DLS) to detect aggregates and quantify solubility via nephelometry. Report conditions (temperature, solvent purity) alongside data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.